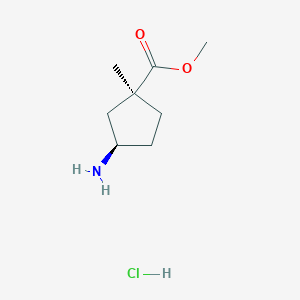
1,3-Propanediol, 2-(hydroxymethyl)-2-(3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-(hydroxymethyl)-2-(3-pyridinyl)- is an organic compound that features a pyridine ring substituted with a hydroxymethyl group and a propanediol moiety. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-(hydroxymethyl)-2-(3-pyridinyl)- typically involves multi-step organic synthesis. A common approach might include:
Starting Material: Pyridine derivative.
Functionalization: Introduction of the hydroxymethyl group via a formylation reaction followed by reduction.
Propanediol Addition: Coupling of the propanediol moiety through a nucleophilic substitution or addition reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2-(hydroxymethyl)-2-(3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of pyridine ring or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution on the pyridine ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Use of reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while substitution could introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent or drug precursor.
Industry: Component in the manufacture of polymers, resins, or other materials.
Wirkmechanismus
The mechanism of action for 1,3-Propanediol, 2-(hydroxymethyl)-2-(3-pyridinyl)- would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediol: A simpler diol without the pyridine ring.
2-(Hydroxymethyl)pyridine: Lacks the propanediol moiety.
3-Pyridinemethanol: Similar structure but different functional groups.
Uniqueness
1,3-Propanediol, 2-(hydroxymethyl)-2-(3-pyridinyl)- is unique due to the combination of the propanediol moiety and the pyridine ring, which can confer distinct reactivity and properties compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
73785-52-1 |
|---|---|
Molekularformel |
C9H13NO3 |
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-2-pyridin-3-ylpropane-1,3-diol |
InChI |
InChI=1S/C9H13NO3/c11-5-9(6-12,7-13)8-2-1-3-10-4-8/h1-4,11-13H,5-7H2 |
InChI-Schlüssel |
UKPISVUBVUAAJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12955199.png)




![tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12955232.png)


